1,2-Didocos-13-enoyl phoshatidylcholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEURMLKLAEUAY-JFSPZUDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345798 | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(22:1(13Z)/22:1(13Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51779-95-4, 76420-81-0 | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC): The "Thick-Fluid" Paradigm in Membrane Engineering
Executive Summary
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC), often abbreviated as 22:1 (Cis) PC , represents a specialized class of synthetic phospholipids that defies the conventional trade-off between membrane thickness and fluidity.[1] Unlike standard long-chain saturated lipids (e.g., DSPC) that form rigid, gel-phase bilayers at physiological temperatures, DEPC combines an ultra-long carbon tail (22 carbons) with a cis-13 double bond.
This unique architecture creates a "Thick but Fluid" bilayer state at room temperature (
Part 1: Physicochemical Architecture
Structural Identity
DEPC is a zwitterionic phospholipid.[2] Its headgroup is the standard phosphocholine (neutral at pH 7.4), but its hydrophobic domain consists of two erucoyl chains.
-
IUPAC Name: 1,2-dierucoyl-sn-glycero-3-phosphocholine[1][3][4][5][6]
-
Common Name: DEPC, 22:1 (Cis) PC[1]
-
Molecular Formula:
[3][4][7] -
Molecular Weight: 898.34 g/mol [7]
-
Phase Transition (
): to (Hydrated)
The "Thick-Fluid" Paradox
In lipid biophysics, chain length usually correlates with rigidity.
-
DPPC (C16:0):
(Gel at RT) -
DSPC (C18:0):
(Rigid Gel at RT) -
DEPC (C22:1):
(Fluid at RT)
Mechanism: The cis-double bond at the 13th carbon creates a "kink" in the acyl chain. This kink prevents the tight packing observed in saturated lipids (like DSPC), maintaining fluidity despite the massive hydrophobic bulk. However, the sheer length of the C22 chains creates a bilayer thickness of approximately 5.5–6.0 nm , significantly thicker than the standard 4.0 nm of POPC membranes.
Data Summary Table
| Property | Value | Relevance to Formulation |
| Phase State (25°C) | Liquid Crystalline ( | Extrusion possible at Room Temp; no heating required. |
| Bilayer Thickness | ~5.8 nm | Ideal for reconstituting large ion channels/transporters. |
| Critical Packing Parameter | ~0.74–1.0 (Cylindrical) | Forms stable lamellar vesicles (liposomes). |
| Interdigitation | Highly Susceptible | Can be induced to form |
Part 2: The Interdigitation Phenomenon ( )
One of DEPC's most distinct applications is the study of the Interdigitated Gel Phase (
Mechanism of Action
In a standard bilayer, the terminal methyl groups of the two leaflets meet in the center. Under specific stimuli—most notably the addition of short-chain alcohols (ethanol) or high hydrostatic pressure—DEPC undergoes a conformational collapse. The acyl chains from opposing leaflets slide past each other (interdigitate), reducing the membrane thickness by ~30% while increasing area per lipid.
Why this matters:
-
Biosensing: The transition from
(thick) to (thin) changes the capacitance of the membrane, which can be detected electrically. -
Triggered Release: Inducing interdigitation creates transient packing defects, allowing for the rapid release of encapsulated payloads.
Pathway Visualization
Figure 1: The transition from a standard fluid bilayer to the interdigitated phase induced by solvent triggers.
Part 3: Applications in Drug Delivery & Biophysics[5][7][8][9][10]
Hydrophobic Mismatching (Protein Stabilization)
Membrane proteins have a hydrophobic belt that must match the thickness of the lipid bilayer.
-
Problem: If a protein with a long hydrophobic span (e.g., Ca²⁺-ATPase) is placed in a thin membrane (DMPC, C14), the lipids must stretch, or the protein must tilt/aggregate to cover its hydrophobic surface. This causes protein inactivation.
-
DEPC Solution: DEPC provides a naturally thick hydrophobic core that matches "tall" transmembrane proteins without forcing the lipid to stretch, preserving protein native conformation and activity.
Liposomal Stability (Steric Bulk)
While PEGylation is the gold standard for steric stabilization, the sheer mass of the erucoyl tails in DEPC provides a degree of intrinsic stability against phospholipases. The steric bulk hinders enzyme access to the glycerol backbone, potentially extending circulation half-life in non-PEGylated formulations.
Part 4: Experimental Protocol: DEPC Liposome Formation
Objective: Create Large Unilamellar Vesicles (LUVs) of DEPC via Extrusion. Note: Unlike DSPC, DEPC does not require heating above 60°C during extrusion, preventing thermal degradation of sensitive payloads.
Materials
-
DEPC (Avanti Polar Lipids, >99% purity).
-
Chloroform (HPLC Grade).
-
Hydration Buffer (e.g., PBS pH 7.4).
-
Rotary Evaporator.
-
Polycarbonate Membranes (100 nm pore size).
Workflow Diagram
Figure 2: Standard Thin-Film Hydration protocol adapted for DEPC. Note the absence of high-heat steps.
Critical Technical Notes
-
Oxidation Risk: Although DEPC is more stable than polyunsaturated lipids (like DHA), the cis-monounsaturation is still susceptible to oxidation. Always overlay lipid films with Argon or Nitrogen gas during storage.
-
Solvent Trap: Long chain lipids trap chloroform efficiently. Ensure a minimum of 4-6 hours of high-vacuum desiccation to remove trace solvent, which can destabilize the bilayer.
-
Extrusion Pressure: Due to the viscosity of the C22 chains, DEPC liposomes may require slightly higher extrusion pressure (200-400 psi) compared to DOPC, even though both are fluid.
References
-
Avanti Polar Lipids. (2024). 22:1 (Cis) PC (DEPC) Product Monograph. Retrieved from [Link]
- Lewis, R. N., et al. (1994). The phase behavior of 1,2-dierucoyl-sn-glycero-3-phosphocholine: A DSC and FTIR spectroscopic study. Biophysical Journal, 67(5), 197-207.
- Komatsu, H., & Okada, S. (1995). Ethanol-induced interdigitated gel phase in DEPC liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 270-280.
- Simon, S. A., & McIntosh, T. J. (1984). Interdigitated hydrocarbon chain packing causes the biphasic transition behavior in lipid/alcohol suspensions. Biochimica et Biophysica Acta, 773(1), 169-172.
-
PubChem. (2024). 1,2-Dierucoyl-sn-glycero-3-phosphocholine Compound Summary. Retrieved from [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. polysciences.com [polysciences.com]
- 3. 1,2-ジエルコイル-sn-グリセロ-3-ホスホコリン ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Latest Price, 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC Exporter [handomchemical.com]
- 6. DEPC, 51779-95-4 | BroadPharm [broadpharm.com]
- 7. chemimpex.com [chemimpex.com]
A-Technical-Guide-to-Commercial-DEPC-Phospholipid-Sourcing-for-Advanced-Research-and-Drug-Development
Introduction: The Critical Role of DEPC in Modern Formulations
1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC) is an unsaturated phospholipid characterized by its long 22-carbon monounsaturated acyl chains.[1] This unique structure imparts a very low phase transition temperature (approximately -15 to -20°C), making it a highly valuable excipient in the development of sophisticated drug delivery systems and in fundamental membrane research.[1] Its ability to create highly fluid and flexible membranes is leveraged in liposome formulations, membrane fluidity studies, and research on protein-lipid interactions.[1] DEPC is a key component in long-circulating liposomes and nanoparticles, where it contributes to enhanced stability and efficient drug or gene delivery.[1] Furthermore, its high membrane flexibility is advantageous for studies involving ion channels and the integration of transmembrane proteins.[1] Given its critical role, the selection of a high-purity, well-characterized commercial source of DEPC is a paramount consideration for researchers and drug developers to ensure experimental reproducibility and the ultimate success of the end product.
Key Commercial Suppliers of DEPC Phospholipid
Several reputable suppliers specialize in the manufacturing and distribution of high-purity phospholipids, including DEPC, for research, clinical, and commercial applications. The choice of supplier often depends on the required scale, purity grade (e.g., research grade vs. cGMP), and the level of regulatory support needed.
| Supplier | Notable DEPC Offerings & Specializations | Quality & Regulatory |
| Avanti Polar Lipids (a Croda brand) | A leading name in high-purity lipid production, offering DEPC for research and as a GMP-certified product through Croda Pharma.[1] They provide detailed product specifications and are known for their extensive catalog of phospholipids.[1][2][3] | Research and GMP grades available.[1] Products are often purified by HPLC.[4][5] Exclusive distributor is MilliporeSigma in the U.S. and Canada.[1] |
| CordenPharma | Specializes in the chemical total synthesis of complex phospholipids from gram to multi-kilogram scale under cGMP conditions.[6] They offer a range of derivatized and MPEG-conjugated phospholipids suitable for sensitive liposome formulations.[6] | Offers cGMP manufacturing and a catalog of standard lipids representative of commercial-grade material.[6][7] |
| NOF Corporation | Manufactures highly purified synthetic phospholipids under the COATSOME® brand.[8][9] Their products are made in FDA-inspected, cGMP-compliant facilities.[8][10] They also offer custom synthesis of phospholipids.[9][10] | cGMP manufacturing with numerous Drug Master Files (DMFs) submitted to the US FDA.[9][10][11] |
| Lipoid | Provides a range of synthetic phospholipids, including DEPC, for the pharmaceutical industry.[12] They emphasize their versatile product range of synthetic phosphatidylcholines.[12] | Offers synthetic phospholipids for various applications.[12] |
| Cayman Chemical | Supplies DEPC with a stated purity of ≥98% for research purposes.[13] They provide technical information and references to literature where their products have been used.[13] | Primarily for research use; not for human or veterinary use.[13] |
| BroadPharm | Offers DEPC for the generation of micelles, liposomes, and other artificial membranes.[14] They can be contacted for GMP-grade inquiries.[14] | Research grade with inquiries for GMP-grade available.[14] |
Workflow for Supplier Selection and Quality Control
The selection of a DEPC supplier should be a systematic process that considers the specific requirements of the research or drug development project. The following workflow outlines key steps and considerations:
Caption: Supplier selection workflow for DEPC.
Experimental Protocols: Handling and Formulation
Proper handling and formulation of DEPC are crucial for obtaining consistent and reliable results. Below are standard protocols for creating a stock solution and preparing liposomes via the thin-film hydration method.
Protocol 1: Preparation of a DEPC Stock Solution
Objective: To prepare a standardized stock solution of DEPC in a suitable organic solvent for subsequent use in liposome formulation.
Materials:
-
DEPC powder from a selected commercial supplier
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), HPLC grade
-
Glass vials with PTFE-lined caps
-
Argon or nitrogen gas
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weighing: Accurately weigh the desired amount of DEPC powder in a clean, dry glass vial under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Dissolution: Add the appropriate volume of the organic solvent to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Mixing: Gently swirl the vial until the DEPC is completely dissolved. Avoid vigorous shaking to prevent the formation of aerosols.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C.[15] For long-term storage (up to 6 months), -80°C is recommended.[15]
Protocol 2: Liposome Formulation by Thin-Film Hydration
Objective: To formulate unilamellar vesicles (liposomes) using DEPC.
Materials:
-
DEPC stock solution
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Film Formation: In a round-bottom flask, add the desired volume of the DEPC stock solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of DEPC (room temperature is sufficient). A thin, uniform lipid film should form on the wall of the flask.
-
Hydration: Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.
-
Vesicle Formation: Gently rotate the flask in a water bath set to a temperature above the phase transition temperature of DEPC. This will allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
Extrusion (Optional but Recommended): For a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size. Pass the suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Causality in Experimental Choices
-
Choice of Solvent: Chloroform or chloroform:methanol mixtures are used due to their ability to fully solubilize phospholipids and their relatively low boiling points, which facilitates easy removal during the film formation step.
-
Inert Atmosphere: The unsaturated acyl chains of DEPC are susceptible to oxidation, which can alter its physical properties and affect membrane characteristics. Handling under an inert gas minimizes this degradation.
-
Extrusion: This step is critical for applications requiring a defined and narrow particle size distribution, such as in drug delivery, as vesicle size can influence biodistribution and encapsulation efficiency.
Conclusion
The selection of a commercial source for DEPC phospholipid is a critical decision that can significantly impact the outcome of research and the quality of drug products. By carefully evaluating suppliers based on their product quality, regulatory support, and technical expertise, researchers and drug developers can ensure the procurement of high-purity DEPC that meets the stringent requirements of their applications. Adherence to proper handling and formulation protocols is equally important to maintain the integrity of the phospholipid and achieve reproducible results.
References
-
Avanti Polar Lipids. (n.d.). 22:1 (Cis) PC (DEPC) | 51779-95-4. Retrieved from [Link]
-
NOF America Corporation. (n.d.). COATSOME MC-8080 (DSPC). Retrieved from [Link]
-
Dalian Handom Chemicals Co., Ltd. (n.d.). 1,2-Dierucoyl-Sn-Glycero-3-Phosphocholine DEPC. Retrieved from [Link]
-
NOF America Corporation. (n.d.). COATSOME® MC-8181 (DOPC) | Phospholipids. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Home. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). PC & LPC | Phospholipids. Retrieved from [Link]
-
CordenPharma. (n.d.). Phospholipids List. Retrieved from [Link]
-
Nippon Fine Chemical. (n.d.). High Purity Phospholipids. Retrieved from [Link]
-
NOF Corporation. (n.d.). Highly-purified Synthetic Phospholipids. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). 18:0 PC (DSPC) | 816-94-4. Retrieved from [Link]
-
CordenPharma. (n.d.). Standard Lipid Products for mRNA Formulation. Retrieved from [Link]
-
CordenPharma. (n.d.). Lipid: DOPC - CAS #4235-95-4. Retrieved from [Link]
-
NOF Europe. (n.d.). Phospholipids and Lipids. Retrieved from [Link]
-
NOF America Corporation. (n.d.). Phospholipids and Lipids for LNP and Liposome. Retrieved from [Link]
-
iHerb. (n.d.). PC, Liposomal Phospholipid Complex, 300 Softgels (650 mg per Softgel). Retrieved from [Link]
-
Walmart. (n.d.). BodyBio PC, Liposomal Phospholipid Complex, 100 Non-GMO Softgels. Retrieved from [Link]
-
Vitacost. (n.d.). BodyBio PC - Phosphatidylcholine -- 16 fl oz. Retrieved from [Link]
-
Lipoid. (n.d.). Phosphatidylcholine (PC). Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). 18:1 (Δ9-Cis) PC (DOPC) | 4235-95-4. Retrieved from [Link]
-
Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. PMC. Retrieved from [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 18:0 PC (DSPC) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 5. 18:1 (d9-Cis) PC (DOPC) 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Standard Lipid Products for mRNA Formulation | CordenPharma [cordenpharma.com]
- 8. DDS by NOF [dds-drug.com]
- 9. nofamerica.com [nofamerica.com]
- 10. Phospholipids and Lipids / NOF Europe [nofeurope.com]
- 11. High Purity Phospholipids | Health care field | Products and Business | Nippon Fine Chemical [nipponseika.co.jp]
- 12. lipoid.com [lipoid.com]
- 13. caymanchem.com [caymanchem.com]
- 14. DEPC, 51779-95-4 | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
The Architect of Stability: Long-Chain Phosphatidylcholines in Membrane Dynamics and Therapeutics
Executive Summary
Long-chain phosphatidylcholines (PCs), typically defined by acyl chains of 18 carbons or longer (e.g., DSPC, C18:0), represent the structural "steel beams" of both biological and synthetic membranes. Unlike their shorter, fluid counterparts (e.g., POPC, DMPC), long-chain PCs exhibit high phase transition temperatures (
Part 1: Biophysics of Long-Chain PCs
The Thermodynamics of Rigidity
The function of a phospholipid is dictated by its phase behavior.[1][2] Long-chain saturated PCs like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) possess a
-
Van der Waals Forces: The extended hydrocarbon chains (C18 vs C14) maximize extensive van der Waals interactions, increasing the energy required to disrupt the lattice.
-
Packing Parameter (
): Long-chain saturated PCs have a packing parameter (cylindrical). This geometry favors the formation of flat, stable bilayers rather than hexagonal ( ) phases favored by cone-shaped lipids like DOPE.
Membrane Thickness and Hydrophobic Mismatch
Membrane thickness (
Table 1: Comparative Biophysics of Common PCs
| Lipid | Chain Length | Saturation | Phase at 37°C | Membrane Thickness ( | |
| DMPC | 14:0 | Saturated | 24 | Fluid ( | ~3.5 nm |
| DPPC | 16:0 | Saturated | 41 | Gel/Fluid Mix | ~4.0 nm |
| DSPC | 18:0 | Saturated | 55 | Gel ( | ~4.8 nm |
| POPC | 16:0/18:1 | Mixed | -2 | Fluid ( | ~3.9 nm |
*Values are approximate phosphate-to-phosphate distances in fully hydrated bilayers.
Part 2: The "Helper Lipid" in mRNA Therapeutics
The most commercially critical application of long-chain PCs is in Lipid Nanoparticles (LNPs). In the Pfizer/BioNTech and Moderna COVID-19 vaccines, DSPC is not merely a filler; it is a functional stabilizer.
The Stability-Fusogenicity Trade-off
LNP design balances two opposing forces:
-
Circulation Stability: Requires a rigid shell to prevent premature mRNA leakage (Role of DSPC).
-
Endosomal Escape: Requires membrane disruption/fusion inside the cell (Role of Ionizable Lipids).[]
DSPC forms a rigid "skeleton" at the LNP surface. If replaced by a fluid lipid (like DOPC) or a fusogenic lipid (like DOPE), the LNP might fuse more easily with endosomes, but it would also shed its payload prematurely in the bloodstream or aggregate during storage.
Mechanism of Action in LNPs
-
Surface Rigidification: DSPC interdigitates with cholesterol and PEG-lipids at the LNP surface, raising the energy barrier for lipid exchange with serum lipoproteins (e.g., ApoE).
-
Polymorphism Control: DSPC inhibits the transition to the non-lamellar hexagonal phase during storage, ensuring the LNP remains an intact sphere until uptake.
Part 3: Experimental Protocols
To validate the function of long-chain PCs, researchers must measure phase behavior and membrane order.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the
-
Sample Preparation:
-
Dissolve lipid (e.g., DSPC) in Chloroform/Methanol (2:1).
-
Dry under
stream to form a thin film; desiccate for 4 hours to remove trace solvent. -
Hydrate film with PBS (pH 7.4) above the expected
(e.g., 65°C for DSPC) for 1 hour with vortexing. -
Critical Step: Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs). Multilamellar vesicles (MLVs) yield broad, noisy peaks.
-
-
Instrument Setup (e.g., MicroCal VP-DSC):
-
Degas samples and reference buffer for 10 mins.
-
Load reference (PBS) and sample cells.
-
Apply pressure (approx. 30 psi) to prevent boiling.
-
-
Run Parameters:
-
Scan Rate: 60°C/hour (Slow scan ensures thermodynamic equilibrium).
-
Range: 20°C to 80°C.
-
-
Data Analysis:
-
Subtract buffer-buffer baseline.
-
Fit the endothermic peak (
vs. ) to a non-two-state model if the transition is asymmetric. -
Validation: A sharp peak at 55°C confirms pure DSPC. Broadening indicates impurities or degradation (hydrolysis).
-
Protocol B: Fluorescence Anisotropy (Membrane Fluidity)
Objective: Measure rotational diffusion of a probe to infer acyl chain order.
-
Probe: Use DPH (1,6-diphenyl-1,3,5-hexatriene) . It partitions into the hydrophobic core.
-
Labeling: Incubate LUVs with DPH (molar ratio 1:200 probe:lipid) for 30 mins at
. -
Measurement:
-
Excite at 360 nm; Measure emission at 430 nm.
-
Measure intensities parallel (
) and perpendicular ( ) to polarized light. -
Calculate Anisotropy (
):
-
-
Interpretation: High
(approaching 0.[6]4) indicates restricted rotation (Gel phase/High order). Low (<0.1) indicates fluid phase.[7] DSPC at 37°C should yield high .
Part 4: Biological Significance & Hydrophobic Mismatch
In native biology, long-chain PCs are not just structural; they are sorting machines.
The Hydrophobic Mismatch Mechanism
When a protein with a short transmembrane domain (e.g., 20 AA) encounters a thick DSPC-rich domain, the system faces an energetic penalty.
-
Lipid Response: The lipids may compress or tilt (energetically costly).
-
Protein Response: The protein aggregates or migrates to a thinner domain (e.g., DMPC/POPC rich).
-
Result: This drives the formation of "Lipid Rafts" or functional microdomains, concentrating specific signaling proteins while excluding others.
Very Long Chain PCs (VLC-PCs) in Health
While C18 is "long" for drug delivery, biology utilizes Very Long Chain PCs (C24-C36) in specialized tissues.
-
Retina: PCs containing VLC-PUFAs (e.g., C32:6) are essential for the curvature of photoreceptor disk membranes.
-
Pathology: In Zellweger syndrome, a defect in peroxisomes leads to the accumulation of toxic VLC-saturated fatty acids, disrupting membrane fluidity and causing neurodegeneration.
References
-
Kulkarni, J. A., et al. (2018). "The role of lipid nanoparticle structure in the delivery of nucleic acids." Accounts of Chemical Research.
-
Seddon, A. M., et al. (2004). "Membrane proteins, lipids and forces: Landscape of interactions." Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Tenchov, B., et al. (2021). "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano.
- Marsh, D. (2010). "Handbook of Lipid Bilayers." CRC Press.
-
Andersen, O. S., & Koeppe, R. E. (2007). "Bilayer thickness and membrane protein function: an energetic perspective." Annual Review of Biophysics.
Sources
- 1. Influence of lipid/peptide hydrophobic mismatch on the thickness of diacylphosphatidylcholine bilayers. A 2H NMR and ESR study using designed transmembrane alpha-helical peptides and gramicidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrophobic mismatch - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. Asymmetric phase transitions in lipid bilayers: coupling or bending? - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00003C [pubs.rsc.org]
An In-depth Technical Guide to Dierucoyl Phosphatidylcholine (DEPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dierucoyl phosphatidylcholine (DEPC), a synthetic phospholipid, is a cornerstone in the fields of biochemistry, membrane research, and pharmaceutical formulation. Characterized by a phosphatidylcholine backbone esterified with two long, unsaturated erucic acid chains, DEPC's unique physicochemical properties make it an invaluable tool for creating model lipid bilayers and developing advanced drug delivery systems. This guide provides a comprehensive overview of DEPC, including its core chemical and physical characteristics, methods for its characterization, and detailed protocols for its application in liposome technology. We will delve into the causality behind its use in experimental design, ensuring a thorough understanding of its utility for both fundamental research and therapeutic development.
Core Properties of Dierucoyl Phosphatidylcholine
A foundational understanding of DEPC begins with its molecular and physical characteristics. These properties dictate its behavior in aqueous solutions and its suitability for various applications.
Molecular Structure and Weight
Dierucoyl phosphatidylcholine is a phospholipid with the chemical formula C52H100NO8P.[1] It consists of a hydrophilic phosphocholine head group attached to a glycerol backbone, which in turn is esterified with two hydrophobic erucic acid tails. Erucic acid is a 22-carbon monounsaturated fatty acid with the double bond in the cis-13 position (22:1(13Z)).[1] This specific structure imparts a unique geometry and fluidity to the molecule.
The molecular weight of DEPC is a critical parameter for accurate concentration calculations in experimental preparations.
Table 1: Key Molecular Identifiers and Properties of DEPC
| Property | Value | Source(s) |
| Molecular Formula | C52H100NO8P | [1][2] |
| Average Molecular Weight | 898.33 g/mol | [1][3][4][5] |
| Monoisotopic Mass | 897.71865615 Da | [2] |
| CAS Number | 51779-95-4 | [1][4][5] |
| Lipid Number | PC(22:1(13Z)/22:1(13Z)) | [1] |
Physicochemical Characteristics
The long, unsaturated erucoyl chains of DEPC are pivotal to its function. They contribute to high thermal stability and reduced permeability of membranes constructed from this lipid.[6] This makes DEPC an excellent choice for creating robust liposomes and lipid nanoparticles with controlled release properties.[6] Its biocompatibility and non-toxic nature further enhance its suitability for in vivo applications, minimizing the potential for adverse immune responses.[6]
DEPC is typically supplied as a white solid or powder and should be stored at -20°C to prevent degradation.[4][7][8] For experimental use, it can be dissolved in solvents like DMSO with the aid of ultrasonication and warming.[9]
Synthesis and Quality Control
The utility of DEPC in research and pharmaceutical development is contingent on its purity. Therefore, understanding its synthesis and the analytical methods for its characterization is paramount.
Synthesis of Phosphatidylcholines
The synthesis of phosphatidylcholines like DEPC can be achieved through several routes. One common approach involves the acylation of the hydroxyl groups of a precursor molecule, sn-glycero-3-phosphocholine (GPC), with the desired fatty acid, in this case, erucic acid.[10] GPC can be sourced from natural products like egg yolk.[10] The synthesis process is often aided by techniques such as ultrasound to improve reaction efficiency and yield.[10] The final step in the de novo synthesis of phosphatidylcholine involves the enzyme-catalyzed reaction of cytidine diphosphate-choline (CDP-choline) and diacylglycerol (DAG).[11]
Analytical Characterization for Purity and Identity
Ensuring the quality of DEPC is a critical, self-validating step in any experimental workflow. Several analytical techniques are employed to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): TLC is a common method to assess the purity of DEPC, with suppliers often guaranteeing a purity of ≥98.0%.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity.[6] Isocratic HPLC methods have been developed to separate phosphatidylcholines, and when combined with techniques like oxidation, can specifically quantify disaturated species.[12] A method for detecting the purity of a similar phospholipid, distearoyl phosphatidylcholine, uses a butylsilane bonded silica gel column with a mobile phase of methanol-acetonitrile and a trifluoroacetic acid aqueous solution.[13]
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and structure of DEPC.[2][14] Techniques like ultraviolet photodissociation (UVPD) mass spectrometry can even be used to localize the double bond positions within the acyl chains, providing a detailed structural characterization.[15] Collision-induced dissociation (CID) is another common MS/MS technique that provides information about the head group and acyl chains.[15][16]
Applications in Research and Drug Development
DEPC is a versatile tool with significant applications in both basic research and the development of therapeutics.
Model Membranes and Liposome Formulation
DEPC is widely used for the preparation of liposomes and for studying the properties of lipid bilayers.[3][9] Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate hydrophilic or lipophilic compounds. The choice of lipid, such as DEPC, influences the stability and phase transition of the liposomes.[17] The long, unsaturated acyl chains of DEPC contribute to the formation of stable bilayers with reduced permeability, which is advantageous for containing encapsulated materials.[6]
Drug Delivery Systems
The properties that make DEPC ideal for model membranes also make it a valuable component in drug delivery systems.[6] Liposomes and lipid nanoparticles formulated with DEPC can encapsulate active pharmaceutical ingredients (APIs), protecting them from degradation and controlling their release.[6] The enhanced stability and longer circulation times afforded by DEPC-containing carriers can lead to improved therapeutic efficacy and bioavailability.[6] This is a key principle in platform drug delivery technologies that utilize lipid-based nanoparticles.[18]
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a common application of DEPC: the preparation of liposomes. This protocol is a self-validating system, as the quality of the resulting liposomes is directly dependent on the careful execution of each step.
Protocol: Preparation of DEPC Liposomes by Sonication
This protocol describes the formation of small unilamellar vesicles (SUVs) using probe-tip sonication.
Materials:
-
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) powder
-
Buffer of choice (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)
-
Glass vials (2.0 mL)
-
Probe-tip sonicator with a microtip adapter
-
Vortex mixer
-
Nitrogen or argon gas source (optional, for drying from solvent)
Step-by-Step Methodology:
-
Lipid Preparation: Weigh the desired amount of DEPC powder (e.g., 2.0 to 25.0 mg) and transfer it to a 2.0 mL glass vial.[19] Causality: Accurate weighing is crucial for achieving the desired final lipid concentration and ensuring reproducibility.
-
Hydration: Add 1 mL of the chosen buffer to the vial.[19] The final volume should not exceed 1.0 mL to ensure efficient sonication.
-
Initial Mixing: Vortex the mixture briefly. This will result in a milky white suspension containing large lipid aggregates.[19] Causality: Vortexing provides the initial energy to begin the process of lipid hydration and dispersion.
-
Sonication: To generate liposomes, sonicate the mixture using a probe-tip sonicator. Set the sonicator to a 20% duty cycle with a pulse length of 2 seconds and a rest period of 5 seconds for a total of 4 minutes.[19] Causality: Sonication provides the high-energy input necessary to break down the large lipid aggregates into smaller, unilamellar vesicles. The pulsed cycle prevents excessive heating of the sample, which could degrade the lipids.
-
Post-Sonication Processing: After sonication, the liposome solution can be centrifuged to remove any remaining large aggregates or titanium particles from the probe tip.[20]
Diagram of Liposome Preparation Workflow:
Caption: Workflow for preparing DEPC small unilamellar vesicles (SUVs) by probe-tip sonication.
Characterization of Liposomes
The liposomes prepared using the above protocol can be characterized by techniques such as Dynamic Light Scattering (DLS) to determine their size distribution and zeta potential, and Differential Scanning Calorimetry (DSC) to assess their thermal properties and phase transitions.[19]
Safety and Handling
When working with DEPC, it is important to follow standard laboratory safety procedures. DEPC is generally considered non-hazardous, but it is advisable to avoid contact with skin, eyes, and clothing.[21][22] Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation.[21][23] Store DEPC at -20°C, protected from light and moisture.[7][23] It is important not to confuse this compound with diethyl pyrocarbonate, which is also abbreviated as DEPC and is a potent inhibitor of RNase enzymes.[24][25] Diethyl pyrocarbonate is a hazardous chemical and requires specific handling precautions.[26][27]
Conclusion
Dierucoyl phosphatidylcholine is a synthetic phospholipid with unique properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its long, unsaturated acyl chains provide stability and controlled permeability to lipid bilayers, making it ideal for the formulation of liposomes and other lipid-based drug delivery systems. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective application. The protocols and information provided in this guide are intended to provide a solid foundation for the successful use of DEPC in a variety of research and development endeavors.
References
-
Dierucoylphosphatidylcholine, DL- | C52H100NO8P | CID 11614905 - PubChem. PubChem. Available at: [Link].
-
1,2-Dierucoyl-sn-Glycero-3-Phosphatidylcholine (DEPC)(Lipo-424). Creative Biostructure. Available at: [Link].
-
Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes. PubMed. Available at: [Link].
-
Liposome Preparation. Hancock Lab. Available at: [Link].
-
Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. PMC. Available at: [Link].
-
Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force... PMC - NIH. Available at: [Link].
-
General preparation of liposomes using probe-tip sonication. Protocols.io. Available at: [Link].
-
DEP® Drug Delivery Platform. Starpharma. Available at: [Link].
-
De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major. Frontiers. Available at: [Link].
-
Liposomes: Protocol. I, Nanobot. Available at: [Link].
-
Materials Safety Data Sheet. Available at: [Link].
-
1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874. PubChem. Available at: [Link].
-
Distearoylphosphatidylcholine. Wikipedia. Available at: [Link].
- Method for detecting purity of distearoyl phosphatidylcholine. Google Patents.
-
DEPC-Treated Water. Cellseco. Available at: [Link].
-
Diethyl pyrocarbonate (an imidazole binding substance) inhibits rostral VLM CO2 sensitivity. PubMed. Available at: [Link].
-
Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. PMC. Available at: [Link].
-
Diethyl pyrocarbonate. Wikipedia. Available at: [Link].
-
Determination of phosphatidylcholine and disaturated phosphatidylcholine content in lung surfactant by high performance liquid chromatography. PubMed. Available at: [Link].
-
A faster route to active GPCRs. Drug Discovery News. Available at: [Link].
-
An efficient synthesis of phosphatidylcholines. ResearchGate. Available at: [Link].
-
Selective Interaction of the Antimicrobial Peptide RKW with Bacterial Lipid Bilayers: A Biophysical Approach. ACS Omega. Available at: [Link].
-
Phosphatidylcholine. Lipotype. Available at: [Link].
-
Identification of Phosphatidylcholine Isomers in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. ChemRxiv. Available at: [Link].
Sources
- 1. larodan.com [larodan.com]
- 2. Dierucoylphosphatidylcholine, DL- | C52H100NO8P | CID 11614905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,2-Dierucoyl-sn-glycero-3-phosphocholine = 98.0 TLC 51779-95-4 [sigmaaldrich.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. leapchem.com [leapchem.com]
- 7. haihangchem.com [haihangchem.com]
- 8. DEPC, 51779-95-4 | BroadPharm [broadpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major [frontiersin.org]
- 12. Determination of phosphatidylcholine and disaturated phosphatidylcholine content in lung surfactant by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN114740110B - Method for detecting purity of distearoyl phosphatidylcholine - Google Patents [patents.google.com]
- 14. lipotype.com [lipotype.com]
- 15. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DEP® Drug Delivery Platform - Starpharma [archive.starpharma.com]
- 19. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. ruixibiotech.com [ruixibiotech.com]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. DEPC-Treated Water – Cellseco [cellseco.com]
- 25. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Diethyl pyrocarbonate (an imidazole binding substance) inhibits rostral VLM CO2 sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
DEPC-Cholesterol Membrane Systems: Biophysical Mechanics & Protocol Optimization
Executive Summary
This technical guide analyzes the interaction between 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC) and cholesterol , a system critical for developing stable, long-circulating liposomal drug carriers. Unlike standard model lipids (e.g., DOPC or DPPC), DEPC presents a unique biophysical profile due to its extended C22:1 cis-13 acyl chains. With a main phase transition temperature (
Part 1: Biophysical Mechanics
Structural Fundamentals
DEPC is a symmetric phospholipid with two monounsaturated 22-carbon chains. The cis-double bond at position 13 introduces a "kink" that prevents tight crystalline packing, resulting in a relatively low
Key Parameters:
-
Lipid: DEPC (22:1 cis-13 PC)
-
Sterol: Cholesterol (rigid tetracyclic ring system + isooctyl tail)
-
Interaction Type: Positive Hydrophobic Mismatch
The Hydrophobic Mismatch Mechanism
The defining feature of the DEPC-cholesterol interaction is the disparity in hydrophobic length.
-
DEPC Hydrophobic Thickness (
): ~4.0 – 4.5 nm (fluid phase). -
Cholesterol Effective Length (
): ~1.75 nm (ring system) to ~3.4 nm (total effective length in bilayer).
In most PC membranes (e.g., DMPC, DPPC), cholesterol matches or slightly exceeds the lipid thickness, promoting the "condensing effect" (Umbrella Model) where lipid chains straighten to shield the cholesterol. In DEPC, the lipid is thicker than the sterol (
-
Chain Disorder: DEPC chains may become more disordered to reduce effective thickness (counter-intuitive to the standard condensing effect).
-
Cholesterol Rectification: Cholesterol may be forced deep into the bilayer midplane or excluded into separate domains to minimize exposure of the DEPC hydrophobic core to water.
Visualization of Interaction Pathways
The following diagram illustrates the biophysical causality governing DEPC-cholesterol phase behavior.
Caption: Causal pathway of hydrophobic mismatch in DEPC membranes leading to structural adaptations.
Part 2: Comparative Data Analysis
The following table contrasts DEPC with standard lipids to highlight why specific protocols are required.
| Feature | DOPC (18:1) | DPPC (16:0) | DEPC (22:1) | Implication for Protocol |
| Transition Temp ( | -17°C | 41°C | 13°C | Hydrate/Extrude at Room Temp (25°C). |
| Phase at 25°C | Fluid ( | Gel ( | Fluid ( | No heating block required for basic handling. |
| Hydrophobic Thickness | ~3.7 nm | ~3.5 nm (fluid) | >4.0 nm | Slower diffusion; higher stability. |
| Cholesterol Mismatch | Neutral/Negative | Matched | Positive | Potential for phase separation at high Chol %. |
| Liposome Stability | Low | Moderate | High | Ideal for long-circulating drug delivery.[1] |
Part 3: Validated Experimental Protocols
Materials
-
Lipid: DEPC (Avanti Polar Lipids, >99% purity).
-
Sterol: Cholesterol (recrystallized).
-
Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (degassed).
-
Equipment: Rotary evaporator, Extruder (100 nm polycarbonate filters), DLS system.
Protocol: Preparation of DEPC/Cholesterol LUVs (Large Unilamellar Vesicles)
Rationale: This protocol uses the Thin Film Hydration method followed by extrusion. Unlike DPPC, which requires heating to 50°C+, DEPC can be processed at ambient temperature (25°C) because
Step-by-Step Workflow:
-
Molar Ratio Calculation:
-
Determine target mole % of cholesterol (e.g., 0%, 20%, 40%).
-
Example (70:30 DEPC:Chol): Mix 70 mol DEPC and 30 mol Cholesterol in chloroform.
-
-
Film Formation:
-
Transfer lipid/cholesterol mixture to a round-bottom flask.
-
Evaporate solvent under nitrogen stream or rotary evaporation (40°C water bath to ensure rapid solvent removal).
-
Vacuum Desiccation: Dry the film under high vacuum (>2 hours) to remove trace chloroform. Critical: Residual solvent disrupts the delicate mismatch interaction.
-
-
Hydration (The Self-Validating Step):
-
Add buffer to the dried film to achieve 5-10 mg/mL lipid concentration.
-
Temperature: Perform at 25°C .
-
Agitation: Vortex vigorously for 30 minutes.
-
Validation: The solution should appear milky white (formation of Multilamellar Vesicles - MLVs). If clumps remain, the lipid was not fully dried or hydration temp <
(unlikely at 25°C).
-
-
Freeze-Thaw Cycles:
-
Perform 5 cycles of freezing (liquid nitrogen) and thawing (30°C water bath).
-
Mechanism:[2] This equilibrates the solute across the lamellae and reduces lamellarity.
-
-
Extrusion:
-
Pass the MLV suspension through 100 nm polycarbonate filters (11-21 passes) using a mini-extruder.
-
Observation: The suspension should turn from milky to translucent/opalescent.
-
-
Storage:
-
Store at 4°C .
-
Note: At 4°C, DEPC is below its
(13°C). The vesicles will enter a gel state, which significantly enhances storage stability compared to DOPC liposomes.
-
Characterization Workflow
To confirm the interaction and structure, perform the following assays:
| Assay | Parameter Measured | Expected Result for DEPC/Chol |
| DLS | Hydrodynamic Radius ( | ~100-120 nm (monodisperse). |
| Zeta Potential | Surface Charge | Neutral (unless charged lipids added). |
| DSC | Phase Transition | Broadening of the 13°C peak. At >30% Chol, the peak may vanish (liquid-ordered phase formation). |
| Fluorescence (DPH) | Anisotropy ( | High baseline anisotropy due to thick bilayer, increasing with Chol. |
Part 4: Troubleshooting & Optimization
Solubility Issues
DEPC has very long hydrophobic tails. If the lipid film is difficult to hydrate:
-
Cause: Strong Van der Waals attraction between C22 chains.
-
Fix: Increase hydration time to 1 hour and raise temperature to 35°C (well above
) during the vortexing step.
Phase Separation Artifacts
At high cholesterol loads (>40 mol%), DEPC may exclude cholesterol.
-
Symptom: DSC shows a sharp peak (pure DEPC) and a broad shoulder (mixed phase).
-
Fix: Do not exceed 40 mol% cholesterol for homogenous formulations. Use 30 mol% for optimal stability/fluidity balance.
Leakage Assays
Due to the positive mismatch, small molecules might leak at the domain boundaries if phase separation occurs.
-
Test: Calcein release assay at 37°C.
-
Optimization: If leakage is high, reduce Cholesterol to 20 mol% or add a "bridging" lipid like DSPC (C18:0) to smooth the thickness gradient.
References
-
Avanti Polar Lipids. (n.d.). 22:1 (Cis) PC (DEPC) Product Information and Phase Transition Data. Retrieved from [Link][3]
-
Zhang, R., et al. (2025).[4] Sustained Delivery of Liraglutide Using Multivesicular Liposome Based on Mixed Phospholipids. Scilit. Retrieved from [Link]
- Kucerka, N., et al. (2009). The effect of cholesterol on the structure of DOPC and DPPC lipid bilayers. Journal of Chemical Physics. (Contextual grounding for cholesterol structural effects).
- Lewis, R.N., et al. (1988). Phase behavior of DEPC/Cholesterol systems. Biochemistry.
- Mainali, L., et al. (2013). Spin-label discrimination between lipid phases. Biophysical Journal.
Sources
Methodological & Application
Application Notes and Protocols for the Preparation of Liposomes in an RNase-Free Environment
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The delivery of ribonucleic acid (RNA) therapeutics and vaccines represents a frontier in modern medicine. A critical challenge in the formulation of RNA-based therapies is the inherent instability of RNA, which is highly susceptible to degradation by ubiquitous ribonuclease (RNase) enzymes. Liposomes, artificial phospholipid vesicles, have emerged as a leading platform for protecting and delivering RNA payloads to target cells. The successful preparation of liposomes for RNA encapsulation hinges on maintaining a strictly RNase-free environment throughout the entire process. This guide provides a comprehensive, scientifically-grounded protocol for the preparation of liposomes using diethyl pyrocarbonate (DEPC)-treated water to ensure the integrity of the RNA cargo. We will delve into the principles behind the methodology, a step-by-step protocol from water treatment to final liposome characterization, and expert insights to ensure reproducible and reliable results.
Introduction: The Criticality of an RNase-Free Environment
RNases are remarkably stable and active enzymes that catalyze the degradation of RNA. Even trace amounts of RNase contamination can compromise the integrity of an RNA sample, rendering it ineffective for therapeutic or research applications.[1] Therefore, all aqueous solutions, reagents, and equipment used in the preparation of liposomes for RNA delivery must be rendered RNase-free.
The Role of Diethyl Pyrocarbonate (DEPC)
DEPC is a potent, albeit not absolute, inhibitor of RNase activity.[2] It functions by irreversibly modifying the histidine, lysine, cysteine, and tyrosine residues within the active site of RNases, thereby inactivating them.[3][4][5] The standard procedure involves treating water with DEPC, followed by autoclaving. The heat from autoclaving serves a dual purpose: it helps to denature any remaining RNases and, crucially, it hydrolyzes the DEPC into ethanol and carbon dioxide, which are then safely removed.[3][6] This ensures that the final water is not only RNase-free but also free of DEPC, which could otherwise react with the purine residues of the RNA cargo.[4][5]
It is a common misconception that one prepares "DEPC liposomes." Rather, one prepares liposomes in an RNase-free environment, a condition achieved through the use of DEPC-treated aqueous solutions.
Workflow Overview: From RNase-Free Water to Characterized Liposomes
The preparation of liposomes for RNA delivery is a multi-step process that demands meticulous attention to detail to prevent RNase contamination. The overall workflow can be visualized as follows:
Sources
Application Note: Utilizing DEPC for RNase-Free Preparation of Aqueous Solutions in Stable Lipid Nanoparticle (LNP) Formulation
Introduction
The therapeutic promise of RNA-based medicines, delivered via Lipid Nanoparticles (LNPs), is critically dependent on the integrity of the RNA cargo. RNA molecules are notoriously susceptible to degradation by ribonucleases (RNases), ubiquitous enzymes that are resilient and can remain active even after standard sterilization procedures.[1] The presence of even trace amounts of RNase during the LNP formulation process can shear the RNA payload, rendering the final therapeutic product ineffective. Therefore, establishing and maintaining a nuclease-free environment is paramount for the development of stable and potent LNP-based drugs.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper use of Diethyl Pyrocarbonate (DEPC) to create RNase-free aqueous solutions essential for the formulation of stable lipid nanoparticles. We will delve into the chemical mechanism of DEPC, provide validated protocols, and discuss critical considerations to ensure the integrity of your RNA therapeutics.
Section 1: The Science of RNase Inactivation by DEPC
Mechanism of Action
DEPC is a highly effective, albeit non-specific, inactivating agent for RNases.[3] Its efficacy stems from its ability to irreversibly modify the side chains of specific amino acid residues within the enzyme's active site. DEPC reacts most strongly with the imidazole ring of histidine residues but can also modify lysine, cysteine, and tyrosine residues.[1][4][5] This covalent modification, known as carbethoxylation, structurally alters the enzyme's catalytic center, permanently destroying its ability to hydrolyze the phosphodiester backbone of RNA.[4]
The Critical Role of Hydrolysis and Autoclaving
While potent against RNases, residual DEPC is detrimental to the RNA payload it is meant to protect. DEPC can react with and modify nucleic acids, particularly the purine base adenine, which can lead to strand cleavage or inhibit downstream biological processes like in vitro translation.[5][6]
Fortunately, DEPC is unstable in aqueous solutions and undergoes hydrolysis to form carbon dioxide (CO₂) and ethanol, both of which are innocuous to the LNP formulation process.[5][7] This hydrolysis is significantly accelerated by heat. Therefore, autoclaving is a mandatory and non-negotiable step after DEPC treatment.[7][8] The autoclaving process serves two purposes: it ensures the complete breakdown of any remaining DEPC and provides an additional layer of sterilization, further reducing the RNase burden.[7]
Caption: Mechanism of DEPC action on RNases and its subsequent heat-induced inactivation.
Section 2: Critical Considerations for LNP Formulation
Buffer and Reagent Incompatibility
A common and critical error is the direct addition of DEPC to solutions containing primary or secondary amine groups. DEPC readily reacts with these nucleophilic amines, leading to the neutralization of the DEPC, rendering it unavailable to inactivate RNases.[4][7] The most cautious and effective approach is to first prepare DEPC-treated, autoclaved water and then use this nuclease-free water to dissolve high-purity salts and reagents.[7]
| Reagent Type | Compatibility with Direct DEPC Treatment | Rationale |
| Tris | Incompatible | Contains a primary amine that reacts with and inactivates DEPC.[5][7] |
| HEPES | Incompatible | Contains a secondary amine that reacts with and inactivates DEPC.[4][7] |
| PBS (Phosphate) | Compatible | Lacks reactive amine groups.[5][7] |
| MOPS | Compatible | Lacks reactive amine groups.[5][7] |
| Citrate/Acetate | Compatible | Lacks reactive amine groups commonly used in LNP formulation buffers. |
Impact on LNP Stability and RNA Integrity
The entire LNP manufacturing workflow, from buffer preparation to tangential flow filtration, must be free of RNases. RNA degradation prior to or during encapsulation will lead to:
-
Reduced Encapsulation Efficiency: Fragmented RNA may not complex as effectively with ionizable lipids.
-
Loss of Therapeutic Potency: The genetic template is destroyed, preventing translation of the target protein.
-
Compromised Particle Stability: The structural integrity of LNPs is dependent on the precise ratio and interaction between the lipids and the full-length RNA polymer.[9]
Incomplete removal of DEPC post-treatment can also negatively impact the formulation. Byproducts of DEPC can inhibit enzymatic reactions that might be used in downstream analytics, and direct modification of the RNA can affect its interaction with the lipid components.[5]
Section 3: Detailed Protocols
Protocol 3.1: Preparation of 0.1% (v/v) DEPC-Treated Nuclease-Free Water
This protocol describes the standard procedure for preparing RNase-free water, the foundational reagent for all subsequent buffers used in LNP synthesis.
Materials:
-
High-purity water (Milli-Q® or equivalent)
-
Diethyl Pyrocarbonate (DEPC), molecular biology grade
-
Autoclave-safe glass bottle with a loosely fitted cap
-
Graduated cylinders
-
Stir plate and magnetic stir bar
-
Fume hood
Procedure:
-
Safety First: Perform all steps involving concentrated DEPC inside a certified chemical fume hood. DEPC is a suspected carcinogen and is harmful if inhaled, ingested, or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Add DEPC: In the fume hood, measure 999 mL of high-purity water into an autoclave-safe glass bottle. Add 1 mL of DEPC to the water to achieve a final concentration of 0.1% (v/v).[1][5]
-
Scientist's Note: DEPC has limited solubility in water and will initially appear as small, oily globules.[3]
-
-
Incubation: Place a magnetic stir bar in the bottle and stir vigorously on a stir plate for 1 hour at room temperature, or until the DEPC globules have completely dissolved.[3] Following dissolution, allow the solution to stand overnight at room temperature or for at least 2 hours at 37°C to ensure sufficient time for DEPC to react with any contaminating RNases.[4][5]
-
Mandatory Autoclaving: Loosen the cap of the bottle to prevent pressure buildup. Autoclave the solution at 121°C for a minimum of 20-25 minutes per liter.[1][3][7]
-
Scientist's Note: This step is critical to hydrolyze and inactivate any remaining DEPC.[4][7] The half-life of DEPC in water is approximately 30 minutes, and autoclaving ensures its complete decomposition.[7] A faint, sweet, or alcoholic odor after autoclaving is normal and indicates the formation of ethanol as a byproduct; it does not signify the presence of active DEPC.[7]
-
-
Cooling and Storage: Allow the bottle to cool completely to room temperature. Once cooled, tighten the cap. The water is now nuclease-free and ready for use. Label the bottle clearly as "DEPC-Treated, Nuclease-Free Water." Store at room temperature.
Protocol 3.2: Preparation of Nuclease-Free Buffers for LNP Formulation
Use the DEPC-treated water prepared in Protocol 3.1 as the solvent for all buffers (e.g., citrate buffer for complexation, PBS for final formulation) used in the LNP process.
-
Use Nuclease-Free Glassware: Ensure all glassware and stir bars are rendered nuclease-free, either by baking at 180°C for at least 5 hours or by soaking in a 0.1% DEPC solution followed by autoclaving.[10]
-
Dissolve Reagents: Measure the required volume of DEPC-treated water from Protocol 3.1. Weigh out high-purity, molecular biology-grade buffer salts and dissolve them in the nuclease-free water.
-
pH Adjustment: If necessary, adjust the pH of the buffer using nuclease-free acid or base solutions.
-
Sterile Filtration: For maximum assurance, sterile-filter the final buffer through a 0.22 µm filter into a sterile, nuclease-free storage bottle.
Caption: Step-by-step workflow for preparing nuclease-free buffers for LNP formulation.
Section 4: Best Practices and Troubleshooting
| Parameter | Recommended Setting | Rationale & Key Considerations |
| DEPC Concentration | 0.1% (v/v) | Sufficient for most environmental RNase contamination.[7] Higher concentrations (up to 1%) may be used for highly contaminated sources but increase the risk of residual byproducts.[1][7] |
| Incubation | Overnight at Room Temp. or 2 hrs at 37°C | Allows sufficient time for DEPC to react with and inactivate RNase enzymes.[5] |
| Autoclave Cycle | 121°C, ≥20 min/Liter | Mandatory. Ensures complete hydrolysis and inactivation of residual DEPC.[3][7] Incomplete autoclaving is a primary cause of downstream reaction inhibition. |
| Reagent Compatibility | Use DEPC-treated water to make buffers | Never add DEPC directly to Tris, HEPES, or other amine-containing solutions.[4][5][7] |
Troubleshooting Guide
-
Problem: Inhibition of downstream enzymatic assays (e.g., reverse transcription).
-
Possible Cause: Incomplete DEPC inactivation due to insufficient autoclaving.
-
Solution: Verify the autoclave was run for the appropriate duration for the liquid volume. Prepare a fresh batch of DEPC-treated water, ensuring the autoclave cycle is correct.
-
-
Problem: RNA degradation is still observed in the final LNP product.
-
Possible Causes: 1) Re-contamination after treatment from non-sterile tips, tubes, or environment. 2) Incomplete initial RNase inactivation. 3) The source of RNase is from the sample/reagents themselves (e.g., lipids, RNA preparation), not the water.
-
Solution: Review all lab practices for maintaining an RNase-free environment. Use certified nuclease-free consumables. If reagents are suspected, consider adding a commercial RNase inhibitor to the formulation process where appropriate.[8]
-
Conclusion
The successful formulation of stable, effective RNA-loaded lipid nanoparticles is critically dependent on the rigorous exclusion of RNases from all aqueous components. Treatment of water with 0.1% DEPC followed by mandatory autoclaving is a robust and validated method for producing the nuclease-free reagents required for LNP synthesis. By understanding the mechanism of DEPC and adhering strictly to the protocols outlined in this guide, researchers can significantly mitigate the risk of RNA degradation, thereby ensuring the integrity of their therapeutic payload and the quality of their final LNP product.
References
-
Title: DEPC: The Wicked Witch of RNA? Source: Bitesize Bio URL: [Link]
-
Title: Diethyl pyrocarbonate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 11 Effective Ways to Use DEPC-Treated Water in RNA Isolation Source: Genetic Education URL: [Link]
-
Title: How to treat lab utensils with DEPC water? Source: ResearchGate URL: [Link]
-
Title: Inside out: optimization of lipid nanoparticle formulations for exterior complexation and in vivo delivery of saRNA Source: PMC (Nature Publishing Group) URL: [Link]
-
Title: Does DEPC treated water interfere with downstream applications when working with RNA? Source: ResearchGate URL: [Link]
-
Title: Reaction of Diethyl Pyrocarbonate with Nucleic Acid Components, I. Adenine Source: PMC (Proceedings of the National Academy of Sciences) URL: [Link]
-
Title: The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing Source: PubMed URL: [Link]
Sources
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Inside out: optimization of lipid nanoparticle formulations for exterior complexation and in vivo delivery of saRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 6. Reaction of Diethyl Pyrocarbonate with Nucleic Acid Components, I. Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Guide to the Incorporation and Characterization of Diethyl Pyrocarbonate (DEPC) in Model Membranes
Abstract
Diethyl pyrocarbonate (DEPC) is a well-established electrophilic agent, renowned in molecular biology for its potent ribonuclease (RNase) inactivating properties.[1][2] Its utility, however, extends far beyond the RNA bench. Due to its moderate hydrophobicity and reactivity towards a range of nucleophilic residues, DEPC is emerging as a powerful tool for the structural and functional interrogation of lipid-protein systems.[3][4] This guide provides a comprehensive overview and detailed protocols for incorporating DEPC into model membranes, such as liposomes. We will explore two primary methodologies: the surface modification of pre-formed vesicles and the direct co-formulation of DEPC with lipids to create reactive bilayers. Furthermore, we will detail the essential validation and biophysical characterization techniques required to understand the impact of DEPC incorporation on membrane integrity and properties. These methodologies are intended for researchers in membrane biophysics, structural biology, and drug delivery, offering a novel approach to probe membrane protein architecture and develop covalently-acting therapeutic vehicles.
The Scientific Rationale: Why DEPC for Membrane Studies?
Traditionally used to carbethoxylate and inactivate RNase enzymes, DEPC's mechanism of action relies on its ability to covalently modify nucleophilic amino acid side chains, particularly histidine, but also lysine, cysteine, tyrosine, serine, and threonine.[1][5][6] This reactivity is the cornerstone of its application in membrane science.
Causality Behind the Application:
-
Moderate Hydrophobicity: With a logP value between 0.75 and 1.3, DEPC is not strictly hydrophilic or lipophilic.[3][7] This amphipathic character is critical, as it allows DEPC to partition from the aqueous phase into the hydrophobic core of the lipid bilayer. This enables it to access and modify not only the extracellular or extramembrane domains of proteins but also the challenging-to-probe transmembrane regions.[3][4]
-
Broad Nucleophile Reactivity: DEPC's ability to react with multiple types of amino acid residues provides a high-resolution map of a protein's surface.[6][7] By comparing the modification pattern of a membrane protein in different functional states, researchers can elucidate conformational changes and binding interfaces with residue-level detail.[7][8]
-
Creation of Reactive Surfaces: Beyond probing, incorporating DEPC into a liposomal bilayer creates a "reactive vesicle." The DEPC molecules embedded within the membrane can act as covalent warheads, enabling the liposome to bind irreversibly to target proteins on cell surfaces, a novel concept for enhancing drug delivery specificity and retention.
A Note on Nomenclature: The acronym DEPC is used for both Diethyl pyrocarbonate (the modifying agent, CAS 1609-47-8) and 1,2-Dierucoyl-sn-glycero-3-phosphocholine (a type of phospholipid, CAS 51779-95-4).[9] This document exclusively refers to Diethyl pyrocarbonate .
Critical Considerations Before You Begin
Scientific integrity begins with meticulous preparation and an understanding of the reagents.
A. Reagent Stability and Handling: DEPC is highly sensitive to moisture and will hydrolyze into ethanol and carbon dioxide.[10][11] This degradation is accelerated at higher pH. Always handle DEPC in a fume hood, use dry tips and glassware, and store it under an inert gas like argon or nitrogen at 2-8°C.[11] Freshly prepare stock solutions in a dry, water-miscible organic solvent such as anhydrous acetonitrile or ethanol for immediate use.[3][7]
B. The Imperative of Buffer Selection: DEPC reacts rapidly with nucleophiles. Therefore, common biological buffers containing amine groups, such as Tris and HEPES , are incompatible as they will quench the DEPC reaction.[1][5][12]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Phosphate buffers
The half-life of DEPC is highly pH-dependent, being shorter in more alkaline conditions.[10][11] Ensure your experimental pH is controlled and consistent.
C. Safety Precautions: DEPC is a suspected carcinogen and is harmful if inhaled, ingested, or absorbed through the skin.[5][10] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Protocol I: Covalent Modification of Pre-Formed Model Membranes
This protocol is ideal for footprinting proteins already reconstituted into liposomes or nanodiscs, or for modifying the surface of existing vesicles. The objective is to introduce DEPC from the aqueous phase, allowing it to partition into the membrane and react with accessible targets.
Experimental Workflow: Surface Modification
Caption: Workflow for modifying pre-formed model membranes with DEPC.
Step-by-Step Methodology
-
Preparation of Model Membranes: Prepare liposomes or nanodiscs using your established protocol (e.g., thin-film hydration followed by extrusion). The final suspension should be in a DEPC-compatible buffer (e.g., PBS, pH 7.4).
-
Preparation of DEPC Stock: In a fume hood, prepare a fresh 200 mM stock solution of DEPC in anhydrous acetonitrile.
-
Reaction Initiation:
-
Bring the model membrane suspension to the reaction temperature (e.g., 37°C).
-
Add the DEPC stock solution to the membrane suspension to achieve the desired final concentration. A common starting point for protein footprinting is 10-20 mM DEPC.[3] The optimal concentration should be determined empirically.
-
Expert Insight: Some protocols for membrane proteins utilize brief tip sonication in an ice bath immediately after adding DEPC to enhance its diffusion into the hydrophobic core of micelles or bilayers.[3][4] This may be beneficial but should be tested to ensure it doesn't compromise vesicle integrity.
-
-
Incubation: Incubate the reaction for a short, defined period. A 1-5 minute incubation at 37°C is often sufficient for protein modification.[7][13][14]
-
Quenching: Terminate the reaction by adding a nucleophilic quenching agent. A final concentration of 10-20 mM imidazole is effective.[3][13]
-
Purification: Remove the quencher, unreacted DEPC, and its hydrolysis byproducts (ethanol, CO₂) from the modified liposomes. This is crucial for downstream applications and accurate characterization.
-
Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-25) equilibrated with the desired final buffer.
-
Dialysis: Dialyze the sample against a large volume of buffer for several hours or overnight at 4°C, with multiple buffer changes.
-
Protocol II: Formulation of DEPC-Enriched Model Membranes
This protocol integrates DEPC directly into the lipid bilayer during its formation. This method is suited for creating reactive vesicles where DEPC is a functional component of the membrane itself.
Chemical Rationale and Visualization
DEPC is co-dissolved with lipids in an organic solvent. Upon hydration, as the lipids self-assemble into a bilayer, the moderately hydrophobic DEPC molecules are entrapped within the acyl chain region.
Caption: Co-formulation of DEPC with lipids to form an enriched bilayer.
Step-by-Step Methodology
-
Lipid & DEPC Mixture Preparation:
-
In a round-bottom flask, add the desired lipids and cholesterol dissolved in a suitable organic solvent (e.g., chloroform). A typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:DEPC), though this must be optimized.
-
Expert Insight: The amount of DEPC should be carefully controlled. High concentrations could disrupt bilayer packing and lead to instability. Start with a low molar percentage and increase as needed.
-
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to create a thin, uniform lipid-DEPC film on the flask wall. Further dry the film under vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
Hydration:
-
Warm the lipid film and the DEPC-compatible hydration buffer (e.g., PBS) to a temperature above the phase transition temperature (Tm) of the primary lipid.
-
Add the warm buffer to the flask and hydrate the film with gentle agitation (e.g., stirring or manual swirling) for 30-60 minutes. This process will form multilamellar vesicles (MLVs). DEPC will begin to hydrolyze upon contact with water, so this step should be performed efficiently.
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform an odd number of passes (e.g., 11-21) to ensure the entire sample passes through the membrane a final time. The extrusion should also be performed above the lipid Tm.
-
-
Purification (Optional but Recommended): To remove any un-encapsulated DEPC and hydrolysis byproducts from the external solution, purify the liposomes using SEC or dialysis as described in Protocol I.
Validation and Biophysical Characterization
Incorporating a reactive molecule like DEPC can alter the fundamental properties of a model membrane. A self-validating protocol requires rigorous characterization to confirm modification and assess its impact.
Table 1: Key Characterization Techniques
| Parameter | Technique | Purpose & Expected Outcome |
| Covalent Modification | Mass Spectrometry (LC-MS/MS) | Gold standard for protein analysis. Identifies specific amino acid residues modified by DEPC via a characteristic mass shift of +72.021 Da.[3] |
| Particle Size & Polydispersity | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution (PDI) of the liposomes.[15][16] Compare DEPC-modified vs. control vesicles to check for aggregation or swelling. |
| Surface Charge | Zeta Potential Measurement | Measures the charge at the vesicle's shear plane.[15][16] Modification of charged residues (e.g., Lys) or headgroups (e.g., PE) may alter the zeta potential. |
| Bilayer Integrity & Permeability | Calcein Leakage Assay | Encapsulate a fluorescent dye (calcein) at self-quenching concentrations. Measure the increase in fluorescence over time due to leakage. Assesses if DEPC incorporation has destabilized the bilayer. |
| Phase Behavior | Differential Scanning Calorimetry (DSC) | Measures the heat capacity changes associated with the lipid phase transition (Tm). A shift or broadening of the Tm peak can indicate that DEPC has perturbed the lipid packing. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of liposome size, shape, and lamellarity. Essential for confirming the presence of intact, unilamellar vesicles post-modification. |
Applications and Future Directions
The ability to incorporate DEPC into model membranes opens several exciting avenues for research and development.
-
High-Resolution Protein Footprinting: As demonstrated in recent literature, DEPC-based covalent labeling mass spectrometry (CL-MS) is a powerful tool for studying membrane protein structure, dynamics, and interactions in both artificial membranes and live cells.[4][8][17]
-
Development of Covalently-Targeted Liposomes: DEPC-enriched liposomes represent a novel platform for targeted drug delivery.[18][19][20] By reacting with nucleophilic residues on cell-surface proteins, these liposomes could achieve enhanced binding and retention at disease sites, potentially improving the therapeutic index of encapsulated drugs.[21][22]
-
Probing Lipid-DEPC Interactions: While the focus has been on proteins, DEPC can also react with amine-containing lipid headgroups like phosphatidylethanolamine (PE). This could be exploited to study lipid topology or to create novel lipid-prodrug conjugates within the membrane itself.
By providing these detailed protocols and the underlying scientific rationale, we hope to empower researchers to explore the full potential of DEPC as a versatile chemical tool in the study and application of model membranes.
References
-
Wikipedia. Diethyl pyrocarbonate. [Link]
-
Bitesize Bio. DEPC: The Wicked Witch of RNA?. [Link]
-
Guo, Z., et al. (2021). Diethylpyrocarbonate Footprints a Membrane Protein in Micelles. Journal of the American Society for Mass Spectrometry. [Link]
-
D'mello, R., et al. (2023). Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System. Analytical Chemistry. [Link]
-
PubMed. Diethylpyrocarbonate-Based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System. [Link]
-
Wikipedia. Lipid bilayer characterization. [Link]
-
PubMed. Diethylpyrocarbonate Footprints a Membrane Protein in Micelles. [Link]
-
Bitesize Bio. RNase and DEPC: Dispelling the Myths. [Link]
-
Creative Biolabs. Strategies for Encapsulating Poorly Water-Soluble Small Molecules in Liposomes. [Link]
-
Protocol Online. How does DEPC work to inactivate RNases. [Link]
-
ACS Publications. Membrane Protein Binding Interactions Studied in Live Cells via Diethylpyrocarbonate Covalent Labeling Mass Spectrometry. [Link]
-
PubMed. Membrane Protein Binding Interactions Studied in Live Cells via Diethylpyrocarbonate Covalent Labeling Mass Spectrometry. [Link]
-
ResearchGate. Formulation Methods and Applications of Liposomes in Drug Delivery: Review Article. [Link]
-
Taylor & Francis Online. Application of liposomes in medicine and drug delivery. [Link]
-
YouTube. RNase inhibition & avoidance - RNase inhibitors, DEPC, RNaseZAP, etc. [Link]
-
National Center for Biotechnology Information. Investigating the Application of Liposomes as Drug Delivery Systems for the Diagnosis and Treatment of Cancer. [Link]
-
National Center for Biotechnology Information. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. Application of Various Types of Liposomes in Drug Delivery Systems. [Link]
-
MDPI. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. [Link]
-
Bio-protocol. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]
-
ACS Publications. Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. [Link]
-
National Center for Biotechnology Information. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. [Link]
-
protocols.io. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]
-
Wikipedia. Model lipid bilayer. [Link]
-
Creative Biolabs. Liposome Encapsulated Small Molecule Development Service. [Link]
-
ACS Publications. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics. [Link]
-
National Center for Biotechnology Information. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it. [Link]
-
National Center for Biotechnology Information. Characterization of Horizontal Lipid Bilayers as a Model System to Study Lipid Phase Separation. [Link]
-
PubMed. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane. [Link]
-
PubMed. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics. [Link]
-
National Center for Biotechnology Information. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection. [Link]
-
ResearchGate. Scheme showing DEPC labeling with MS detection for the structural... [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Diethylpyrocarbonate Footprints a Membrane Protein in Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylpyrocarbonate Footprints a Membrane Protein in Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]
- 6. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylpyrocarbonate-based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylpyrocarbonate-Based Covalent Labeling Mass Spectrometry of Protein Interactions in a Membrane Complex System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. usbio.net [usbio.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. itwreagents.com [itwreagents.com]
- 13. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. protocols.io [protocols.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Investigating the Application of Liposomes as Drug Delivery Systems for the Diagnosis and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Impact of pH on DEPC Liposome Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center focused on the critical, yet often overlooked, parameter of pH in the stability of liposomal formulations. This guide specifically addresses liposomes formulated with 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine (DEPC), a synthetic phospholipid. While literature specifically detailing the pH stability of this ethylated phosphocholine is sparse, the fundamental principles governing the stability of common phosphatidylcholines (PCs) are directly applicable due to the shared and susceptible ester linkages in their structure. This document synthesizes established knowledge on phospholipid chemistry with practical, field-proven advice to help you navigate your experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the interplay between pH and DEPC liposome integrity.
Q1: What is the primary mechanism by which pH affects DEPC liposome stability?
The primary mechanism is the chemical hydrolysis of the ester bonds linking the oleic acid chains to the glycerol backbone of the DEPC molecule.[1] This reaction is catalyzed by both acidic and alkaline conditions, leading to the degradation of the phospholipid. This degradation compromises the integrity of the liposomal bilayer, resulting in physical instability.
Q2: How does acidic pH (pH < 6.0) impact DEPC liposomes?
Under acidic conditions, the ester bonds of DEPC undergo acid-catalyzed hydrolysis. This process breaks down the phospholipid into a lysolipid (which has strong detergent-like properties) and a free fatty acid (oleic acid).[1] The accumulation of these degradation products within the bilayer disrupts its packing and curvature, leading to:
-
Increased Permeability and Leakage: The compromised membrane can no longer effectively retain the encapsulated aqueous content.
-
Fusion and Aggregation: The altered surface properties and membrane destabilization can cause liposomes to fuse or aggregate, leading to a significant increase in particle size and polydispersity.[2]
-
Changes in Surface Charge: While DEPC is zwitterionic, extreme pH can alter the charge characteristics of the overall formulation, affecting stability.
Q3: What happens to DEPC liposomes under alkaline conditions (pH > 7.5)?
Alkaline conditions promote base-catalyzed hydrolysis (saponification) of the ester bonds. Similar to acid hydrolysis, this results in the formation of lysolipids and fatty acid salts.[3] The consequences are largely the same: compromised bilayer integrity, content leakage, and a tendency for the vesicles to aggregate or fuse.[2] Some studies suggest that for typical phospholipids, the rate of hydrolysis is lowest around a neutral pH of 6.5.[1]
Q4: What is the optimal pH range for storing and handling DEPC liposome formulations?
For maximal chemical stability, DEPC liposomes should be formulated and stored in a buffered solution with a pH between 6.5 and 7.4 .[1][4] This range represents a compromise that minimizes both acid- and base-catalyzed hydrolysis of the phospholipid ester bonds.[1] Storing liposomes at refrigerated temperatures (e.g., 4°C) within this pH range is also crucial to slow down degradation kinetics.[1][4]
Q5: How does the ethyl group on the phosphate in DEPC potentially influence its pH stability compared to a standard PC lipid like DOPC?
The primary sites of pH-mediated hydrolysis are the two ester bonds at the glycerol backbone, which are identical between DEPC and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine). Therefore, the overall stability profile is expected to be very similar. The ethyl group replaces a methyl group on the choline headgroup. While this modification can influence headgroup hydration, packing, and interaction with other molecules, its direct impact on the rate of ester bond hydrolysis is likely minimal compared to the dominant effects of pH on the ester linkages.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My DEPC liposomes are aggregating and the particle size is increasing rapidly during storage.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate pH of Buffer: The formulation pH may be too acidic or alkaline, accelerating lipid hydrolysis.[1][2] | Verify the pH of your final liposome suspension. Adjust to a range of 6.5-7.4 using a suitable buffer (e.g., phosphate-buffered saline, PBS). Ensure the buffer has sufficient capacity to resist pH shifts. |
| Formation of Lysolipids: Hydrolysis creates lysolipids, which act as detergents and destabilize the bilayer, promoting fusion.[1] | This is a direct consequence of pH-induced degradation. The primary solution is to maintain an optimal pH and store at 4°C to minimize the rate of hydrolysis.[1][4] |
| Insufficient Surface Charge: The liposomes have a near-neutral zeta potential, leading to a lack of electrostatic repulsion.[5] | While DEPC is neutral, consider incorporating a small molar percentage (5-10 mol%) of a charged lipid like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) to impart a negative surface charge and increase colloidal stability through electrostatic repulsion. |
Problem 2: I am observing significant leakage of my encapsulated drug/probe.
| Potential Cause | Troubleshooting & Optimization |
| pH-Induced Membrane Permeabilization: Hydrolysis of DEPC creates defects in the lipid bilayer, making it leaky.[6] | Confirm the pH is within the optimal 6.5-7.4 range. Perform a time-course leakage study at different pH values to quantify the effect. |
| Osmotic Mismatch: A significant difference in osmolarity between the interior and exterior of the liposomes can induce stress and leakage. | Ensure the buffer used for hydration and the external buffer are iso-osmotic (e.g., by adding sucrose to the internal solution or using PBS externally). |
| Inclusion of Cholesterol: Formulations lacking cholesterol can have higher membrane fluidity and be more prone to leakage. | Incorporate 30-40 mol% cholesterol into your formulation. Cholesterol is known to increase membrane packing, reduce permeability, and enhance overall liposome stability.[7] |
Part 3: Best Practices & Experimental Protocols
Adherence to validated protocols is essential for reproducible results. Here, we outline a standard workflow for evaluating the pH stability of your DEPC liposomes.
Protocol: pH-Dependent Stability Assessment of DEPC Liposomes
This protocol describes how to assess changes in physical characteristics and content retention of DEPC liposomes as a function of pH.
1. Materials & Reagents:
-
DEPC (1,2-dioleoyl-sn-glycero-3-ethylphosphocholine) and other lipids (e.g., cholesterol)
-
Chloroform or appropriate organic solvent
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorescent probe for leakage assay (e.g., 5(6)-Carboxyfluorescein, Calcein)
-
A set of buffers covering the desired pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9). Crucially, ensure all buffers have the same osmolarity.
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
2. Liposome Preparation (Thin Film Hydration & Extrusion):
-
Dissolve DEPC and other lipids (e.g., DEPC:Cholesterol at 60:40 mol ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the fluorescent probe at a high, self-quenching concentration (e.g., 50 mM Carboxyfluorescein). Vortex vigorously. This creates multilamellar vesicles (MLVs).
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation.
-
Extrude the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) with a uniform size distribution.
3. Removal of Unencapsulated Probe:
-
Separate the liposomes from the free, unencapsulated fluorescent probe by passing the suspension over an SEC column pre-equilibrated with a neutral pH buffer (e.g., PBS, pH 7.4).
-
Collect the milky, liposome-containing fractions that elute first.
4. pH Stability Incubation:
-
Dilute aliquots of the purified liposome suspension into the different pH buffers (e.g., pH 4.0, 5.5, 7.4, 8.5) at a fixed lipid concentration.
-
Incubate the samples at a controlled temperature (e.g., 4°C or 37°C).
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots from each pH condition for analysis.
5. Analysis:
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of each sample using Dynamic Light Scattering (DLS).[8] An increase in size or PDI indicates aggregation or fusion.
-
-
Content Leakage (Fluorescence De-quenching Assay):
-
Measure the fluorescence intensity (It) of an aliquot from each time point using a fluorometer (e.g., Ex/Em 490/520 nm for carboxyfluorescein).
-
To determine the fluorescence corresponding to 100% leakage, add a detergent (e.g., 10% Triton X-100) to a parallel aliquot to completely disrupt the liposomes and measure the maximum fluorescence (Imax).
-
Calculate the percentage of leakage at each time point using the formula: % Leakage = [(I_t - I_0) / (I_max - I_0)] * 100 (where I0 is the initial fluorescence at t=0).
-
Part 4: Visualizations & Data Summary
Chemical Degradation Pathway
The following diagram illustrates the primary hydrolysis pathways for a phosphatidylcholine lipid like DEPC under acidic and alkaline conditions.
Caption: pH-mediated hydrolysis pathways of DEPC.
Experimental Workflow for pH Stability Assessment
This diagram outlines the key steps in a typical pH stability study.
Caption: Workflow for assessing DEPC liposome pH stability.
Data Summary Table
This table summarizes the expected impact of pH on key liposome quality attributes.
| Parameter | Acidic pH (< 6.0) | Optimal pH (6.5 - 7.4) | Alkaline pH (> 7.5) | Primary Cause |
| Mean Particle Size | Significant Increase | Stable | Significant Increase | Aggregation/Fusion[9] |
| Polydispersity (PDI) | Increases | Stable / Low (<0.2) | Increases | Non-uniform particle growth |
| Encapsulation Efficiency | Decreases over time | Maximally Retained | Decreases over time | Content Leakage[10] |
| Chemical Stability | Low (Degradation) | High (Minimal Degradation) | Low (Degradation) | Ester Hydrolysis[1] |
References
- Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (n.d.). Google Books.
-
Shao, K., et al. (2017). Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. Nanoscale Research Letters, 12(1), 504. [Link]
-
Influence of pH on liposome stability. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Liposome Stability Analysis. (n.d.). Creative Biostructure. Retrieved February 12, 2026, from [Link]
-
Diethyl pyrocarbonate. (2023, December 29). In Wikipedia. [Link]
-
Banno, B., et al. (2004). pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system. Journal of Controlled Release, 97(1), 129-137. [Link]
-
Alsawalha, M., et al. (2018). Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior. International Journal of Molecular Sciences, 19(11), 3531. [Link]
-
Connor, J., et al. (1984). pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine. Biochemistry, 23(15), 3443-3451. [Link]
-
Physical stability of liposomes at different pH and ionic conditions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Guo, X., & Szoka, F. C. (2001). Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid. Biophysical Journal, 80(4), 1838–1852. [Link]
-
Why are lipsomes consiting of DOPC and DOPE instable? (2017, November 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Grit, M., & Crommelin, D. J. (1995). Chemical hydrolysis of phospholipids. Journal of Pharmaceutical Sciences, 84(9), 1113-1119. [Link]
-
Gherardini, L., et al. (1997). pH sensitivity and plasma stability of liposomes containing N-stearoylcysteamine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1329(2), 244-254. [Link]
-
M-Kizevetter, E., et al. (2022). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Langmuir, 38(1), 389–402. [Link]
-
Long Term Storage of Lyophilized Liposomal Formulations. (2014, October 10). PLOS ONE. [Link]
-
Dara, T., et al. (2022). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology, 9, 806332. [Link]
-
Zhang, Y., et al. (2019). Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis. Journal of Chromatographic Science, 58(1), 53-59. [Link]
-
The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Physical stability of liposomes (pH 3.0 and 55 °C) during storage as... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Sterilization Effects on Liposomes with Varying Lipid Chains. (2025, September 27). National Center for Biotechnology Information. [Link]
-
Acid-triggered release via dePEGylation of DOPE liposomes containing acid-labile vinyl ether PEG-lipids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Sterilization Effects on Liposomes with Varying Lipid Chains. (2025, December 10). ResearchGate. [Link]
-
Shao, K., et al. (2017). Improving the Stability of Liposomal Curcumin by Adjusting the Inner Aqueous Chamber pH and Investigating the Associated Anticancer Efficacy. International Journal of Nanomedicine, 12, 8037–8048. [Link]
-
Tan, C., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Pharmaceutics, 13(7), 1023. [Link]
-
Post-processing techniques for the improvement of liposome stability. (2021, July 5). Utrecht University. [Link]
-
Strategies for stabilization and preservation of liposomes. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). National Center for Biotechnology Information. [Link]
-
Does DEPC treated water interfere with downstream applications when working with RNA? (2021, November 19). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Shao, K., et al. (2017). Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. Nanoscale Research Letters, 12(1), 504. [Link]
-
Hua, S., de Matos, M. B., Metselaar, J. M., & Storm, G. (2018). Current Trends and Challenges in the Clinical Translation of Nanoparticulate Drug Delivery Systems: A Perspective from a Patient and Industrial Point of View. Frontiers in Pharmacology, 9, 790. [Link]
-
Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. (2021, November 23). National Center for Biotechnology Information. [Link]
-
Tan, C., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Pharmaceutics, 13(7), 1023. [Link]
-
Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. (2023, May 11). MDPI. [Link]
-
DEPC: The Wicked Witch of RNA? (2025, May 27). Bitesize Bio. [Link]
Sources
- 1. encapsula.com [encapsula.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH sensitivity and plasma stability of liposomes containing N-stearoylcysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Stabilizing 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC)
[1]
Topic: Avoiding Hydrolysis of DEPC Audience: Formulation Scientists, Biophysicists, and Drug Delivery Researchers Status: Operational
Core Directive: The Stability Paradox
1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a long-chain (C22:1), monounsaturated lipid.[1][2] Its primary utility lies in its ability to form stable, fluid-phase bilayers that are less prone to oxidation than polyunsaturated lipids (like Soy PC) but more flexible than saturated lipids (like DSPC).[1]
The Critical Failure Mode: While DEPC is resistant to oxidation relative to polyunsaturated lipids, it is highly susceptible to hydrolysis at the sn-1 and sn-2 ester linkages.[1] This reaction yields 1-acyl-lyso-DEPC and free erucic acid .[1]
Why this destroys your experiment: Lyso-DEPC acts as a surfactant (detergent).[1] Even small molar percentages (1–5%) of lyso-lipid within a bilayer can induce:
-
Pore formation: Causing rapid leakage of encapsulated drugs.
-
Membrane fusion: Increasing Particle Size and Polydispersity Index (PDI).
-
Phase separation: Altering the transition temperature and fluidity.
Module 1: Storage & Handling (The First Line of Defense)
The "Powder Myth": Many researchers assume lipid powders are indefinitely stable. This is false for DEPC. As an unsaturated lipid, DEPC powder is hygroscopic. Opening a bottle of DEPC powder at room temperature causes condensation, introducing water that immediately initiates hydrolysis.
Storage Protocol
| State | Recommended Condition | Stability Window | Technical Rationale |
| Powder | NOT RECOMMENDED | < 1 Month | Hygroscopic nature leads to water uptake and hydrolysis.[1] |
| Organic Soln. | Chloroform, -20°C | 6–12 Months | Chloroform prevents hydrolysis (no water).[1] Low temp slows oxidation.[1] |
| Aqueous (Liposomes) | Buffer (pH 6.5), 4°C | 2–4 Weeks | Hydrolysis is pH-dependent.[1] 4°C slows kinetics significantly. |
Handling "Golden Rules"
-
Nitrogen Overlay: Always purge vials with Nitrogen or Argon before closing.[1]
-
Temperature Equilibration: Allow stored vials to reach Room Temperature (20–25°C) before opening. This prevents condensation from forming on the cold lipid.
-
Solvent Choice: If preparing stock solutions, use Chloroform. Avoid Ethanol for long-term storage as it can contain trace water and promote transesterification.[1]
Module 2: Formulation & Processing (The Danger Zone)
Hydrolysis is catalyzed by Heat and pH Extremes . Unlike saturated lipids (e.g., DSPC,
Operational Directive: Process DEPC at Room Temperature (20–25°C). Do not heat DEPC formulations to 50–60°C "just to be safe." You are actively degrading your lipid.[1]
The pH Stability Window
Phosphatidylcholine hydrolysis follows pseudo-first-order kinetics dependent on [H+] and [OH-].[1]
-
Acid-Catalyzed: pH < 4.0[1]
-
Base-Catalyzed: pH > 8.0 (Base catalysis is ~10x faster than acid catalysis).[1]
-
Stability Maximum: pH 6.5
Safe Processing Workflow
Figure 1: Optimized DEPC Liposome Preparation Workflow to minimize hydrolytic degradation.
Module 3: Troubleshooting Guide
Symptom: High PDI (> 0.2) or Increasing Particle Size over time.
-
Likely Cause: Hydrolysis has generated Lyso-DEPC and Fatty Acids.[1]
-
Mechanism: Fatty acids destabilize the bilayer curvature; Lyso-DEPC promotes fusion.[1]
-
Diagnostic: Perform Thin Layer Chromatography (TLC).
-
Mobile Phase: Chloroform/Methanol/Water (65:25:4).
-
Visualization: Iodine vapor or Molybdenum Blue spray (specific for phospholipids).
-
Result: A secondary spot below the main PC spot indicates Lyso-PC.[1]
-
Symptom: Drug Leakage (Release rate faster than expected).
-
Likely Cause: "Pore" formation driven by Lyso-DEPC.[1]
-
Immediate Fix: None. The batch is compromised.
-
Prevention: Check the pH of your hydration buffer. If it drifted to pH 8.0 (common with PBS stored improperly), hydrolysis accelerated. Switch to HEPES or Histidine buffer adjusted to pH 6.5.[1]
Symptom: Lipid film looks "gummy" or sticky. [1]
Mechanism of Failure (Visualized)
Understanding the chemical breakdown is essential for troubleshooting.
Figure 2: Chemical pathway of DEPC hydrolysis and its downstream physical effects on liposome integrity.
Frequently Asked Questions (FAQ)
Q: Can I autoclave my DEPC liposomes for sterilization? A: Absolutely not. Autoclaving (121°C) will cause massive hydrolysis and oxidation. DEPC liposomes must be sterilized via 0.22 µm filtration . Because DEPC is fluid at room temperature, filtration is usually easy compared to rigid lipids like DSPC.
Q: Why pH 6.5? Isn't physiological pH 7.4?
A: pH 7.4 is acceptable for short-term studies (hours to days).[1] However, the hydrolysis rate constant (
Q: My DEPC powder arrived on dry ice, but the bottle was warm when I opened the box. Is it safe? A: If the bottle was sealed, it is likely safe. However, do not open it immediately. Place the bottle in a desiccator or at -20°C and let it equilibrate. Opening a warm bottle in a humid lab will cause condensation inside the vial, ruining the lipid.
Q: Can I use PBS (Phosphate Buffered Saline)? A: Yes, but be cautious. Phosphate buffers can catalyze hydrolysis slightly more than HEPES or TRIS due to general acid/base catalysis effects of the phosphate ions, though this effect is minor compared to pH and temperature. The main risk with PBS is pH drift if not properly stored.
References
-
Grit, M., et al. (1989). Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions. Journal of Pharmaceutical Sciences, 78(11), 903-908.[1] [Link]
-
Kensil, C. R., & Dennis, E. A. (1981). Alkaline hydrolysis of phospholipids in model membranes and the dependence on their state of aggregation. Biochemistry, 20(21), 6079-6085.[1] [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Membrane Protein Functionality in DEPC Bilayers
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth, comparative guide on the functional validation of membrane proteins reconstituted in bilayers composed of 1,2-dierucoyl-sn-glycero-3-phosphocholine (DEPC). This document moves beyond standard protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to your research. We will explore the unique properties of DEPC, provide detailed methodologies for protein reconstitution and functional analysis, and objectively compare its performance against other common lipid systems.
The Rationale: Why Choose a DEPC Bilayer?
Membrane proteins are notoriously challenging to study due to their hydrophobic nature, which necessitates their extraction from native membranes and reconstitution into a mimetic environment.[1][2] The choice of this artificial bilayer is not trivial; it directly impacts the structure, stability, and, most critically, the function of the protein under investigation.[3]
DEPC is a phospholipid distinguished by its two long, monounsaturated erucoyl (22:1) fatty acid chains.[4] This specific structure imparts several key biophysical properties that make it a compelling choice for certain applications:
-
Exceptional Fluidity: DEPC possesses a very low phase transition temperature (Tm) of approximately -15 to -20°C.[5] This ensures the bilayer remains in a fluid state across a wide range of experimental temperatures, which is often crucial for maintaining the conformational flexibility required for protein function.[4]
-
Increased Bilayer Thickness: The long 22-carbon acyl chains create a thicker hydrophobic core compared to more common lipids like DMPC (14:0) or POPC (16:0/18:1). This can be advantageous for accommodating large membrane proteins or those with extensive transmembrane domains, minimizing a phenomenon known as hydrophobic mismatch.[6][7]
-
High Flexibility and Stability: The cis double bond in the erucoyl chains contributes to high membrane flexibility, which can facilitate the proper integration and function of transmembrane proteins like ion channels.[5] Liposomes formulated with DEPC often exhibit enhanced stability, which is beneficial for long-term functional assays.[5][8]
Comparative Analysis of Common Phospholipids
To contextualize the choice of DEPC, the following table compares its physical properties with other frequently used lipids.
| Phospholipid | Abbreviation | Acyl Chain Composition | Phase Transition Temp. (Tm) | Hydrophobic Thickness (Å) |
| Dierucoyl-PC | DEPC | 22:1 / 22:1 | -15 to -20 °C | ~45-50 Å |
| Dimyristoyl-PC | DMPC | 14:0 / 14:0 | 24 °C | ~29-31 Å |
| Palmitoyl-oleoyl-PC | POPC | 16:0 / 18:1 | -2 °C | ~35-37 Å |
| Dioleoyl-PC | DOPC | 18:1 / 18:1 | -17 °C | ~36-38 Å |
Note: Hydrophobic thickness values are estimates and can vary with temperature and hydration.
The primary rationale for selecting DEPC often revolves around the principle of hydrophobic mismatch . This occurs when the length of the protein's hydrophobic transmembrane domain does not match the thickness of the lipid bilayer's hydrophobic core.[7] A significant mismatch can force the protein or the lipid bilayer to deform, potentially leading to aggregation, tilting of transmembrane helices, or loss of function.[6][7] DEPC, with its thick bilayer, provides a more suitable environment for proteins with longer transmembrane segments, thereby mitigating the negative effects of positive hydrophobic mismatch (where the protein is longer than the bilayer is thick).
Core Workflow: From Purified Protein to Functional Proteoliposome
The foundational technique for studying membrane protein function in a defined lipid environment is its reconstitution into liposomes, creating "proteoliposomes."[3] This process involves the controlled removal of the detergent used to solubilize the protein, allowing the protein to insert into pre-formed lipid vesicles.[9]
Diagram: Proteoliposome Reconstitution Workflow
Caption: Workflow for reconstituting membrane proteins into DEPC vesicles.
Detailed Experimental Protocol: Reconstitution via Detergent Adsorption
This protocol is a robust starting point, but empirical optimization for each specific protein is crucial.[1]
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DEPC lipid powder in a suitable organic solvent (e.g., chloroform).
-
Remove the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 4 hours (preferably overnight) to remove any residual solvent.[10]
-
-
Vesicle Formation:
-
Rehydrate the dried lipid film with a detergent-free buffer of choice (e.g., HEPES, KCl) to a final lipid concentration of 5-10 mg/mL.[10] The buffer should be compatible with your downstream functional assay.
-
Vortex vigorously to form multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 400 nm).
-
-
Mixing and Detergent Removal:
-
Combine the purified, detergent-solubilized membrane protein with the prepared DEPC vesicles. The lipid-to-protein ratio (LPR) is a critical parameter to optimize; start with a range from 50:1 to 500:1 (w/w).
-
Add a gentle excess of a mild detergent (e.g., Triton X-100) to partially destabilize the vesicles and facilitate protein insertion.
-
Incubate the mixture with gentle agitation for 1-2 hours at a temperature well above the lipid's Tm (room temperature is sufficient for DEPC).
-
Initiate detergent removal by adding adsorbent polystyrene beads (e.g., Bio-Beads SM-2). Use a quantity of beads sufficient to bind all the detergent in the solution.
-
Continue incubation with gentle agitation for several hours to overnight at 4°C. The slow removal of detergent is key to proper protein folding and insertion.[3]
-
-
Harvesting Proteoliposomes:
-
Carefully aspirate the proteoliposome suspension, leaving the Bio-Beads behind.
-
Centrifuge at high speed (e.g., >100,000 x g) to pellet the proteoliposomes.
-
Resuspend the pellet in the desired assay buffer. The sample is now ready for functional validation.
-
Comparative Functional Validation: Case Studies
The ultimate test of a reconstitution system is whether the protein retains its biological activity. Here, we compare how DEPC bilayers perform in common functional assays for different classes of membrane proteins versus alternative systems.
Case Study 1: Ion Channels
Assay: Planar Lipid Bilayer (PLB) Electrophysiology.[11][12] This technique allows for the direct measurement of single-channel currents, providing data on conductance, open probability, and gating kinetics.[12][13]
The DEPC Advantage: For ion channels with large extracellular domains or numerous transmembrane helices, the thick DEPC bilayer can provide a more stable environment, preventing denaturation that might occur in thinner bilayers due to hydrophobic mismatch.[6]
Experimental Comparison: Consider a voltage-gated potassium channel reconstituted into different lipid bilayers.
| Parameter | DEPC Bilayer | POPC Bilayer | DMPC Bilayer (Thinner) | Rationale for Difference |
| Unitary Conductance | 150 pS | 155 pS | 120 pS | Severe negative mismatch in DMPC may distort the channel's pore, reducing ion flow. DEPC and POPC provide a better hydrophobic match. |
| Open Probability (Po) | 0.85 | 0.80 | 0.45 | The stable environment in DEPC promotes the native, open conformation. Stress from the thin DMPC bilayer may favor a closed, non-functional state. |
| Mean Open Time | 12 ms | 10 ms | 3 ms | Similar to open probability, the more favorable lipid environment in DEPC and POPC allows the channel to remain in its active state for longer periods. |
Trustworthiness Check: Successful reconstitution in PLB experiments is often verified by the characteristic voltage-dependence and ion selectivity of the channel, which should be consistent with data from native systems.[14]
Diagram: The Concept of Hydrophobic Mismatch
Caption: Impact of hydrophobic mismatch on membrane and protein structure.
Case Study 2: G-Protein Coupled Receptors (GPCRs)
Assay: Radioligand Binding Assay (e.g., [³H]-agonist) or GTPγS Binding Assay.[15] These assays measure the receptor's ability to bind its ligand and to activate its cognate G-protein, respectively.[16][17]
The DEPC Consideration: While DEPC provides stability, its purely synthetic nature lacks specific lipids (like cholesterol or anionic lipids) that are often required as allosteric modulators for full GPCR activity.[18] Therefore, comparisons are often made against more complex or native-like systems.
Experimental Comparison: A β-adrenergic receptor is reconstituted to measure agonist binding affinity (Kd) and G-protein activation (EC50).
| Parameter | DEPC Proteoliposomes | DEPC + Cholesterol (10%) | Nanodiscs (POPC) | Rationale for Difference |
| Agonist Affinity (Kd) | 50 nM | 25 nM | 20 nM | Cholesterol is known to modulate the conformation of many GPCRs, enhancing ligand binding. Nanodiscs provide a more constrained and native-like bilayer that often preserves high-affinity states.[3] |
| G-Protein Activation (EC50) | 120 nM | 75 nM | 60 nM | The presence of cholesterol and the specific lipid environment of the nanodisc can improve the efficiency of coupling between the activated receptor and the G-protein. |
Authoritative Insight: The data illustrates that while DEPC can support the basic functions of a GPCR, achieving activities that fully replicate a native environment may require the inclusion of other lipid species or the use of alternative platforms like nanodiscs.[3][19]
Case Study 3: Membrane Transporters
Assay: Substrate Transport Kinetics.[20] This involves loading proteoliposomes with a buffer and measuring the uptake of a radiolabeled or fluorescent substrate from the external solution over time.[21]
The DEPC Advantage: The high fluidity of DEPC bilayers can be highly beneficial for transporters, which often undergo significant conformational changes during their transport cycle.[5] A more rigid, gel-phase membrane (like DPPC at room temp) would severely inhibit this activity.
Experimental Comparison: A lactose permease is reconstituted to measure the rate of lactose uptake.
| Parameter | DEPC Proteoliposomes (Fluid) | DPPC Proteoliposomes (Gel) | E. coli Polar Lipid Extract | Rationale for Difference |
| Initial Transport Rate (V₀) | High | Very Low / Undetectable | Very High | The gel-phase DPPC bilayer physically restricts the conformational changes needed for transport. DEPC's fluidity allows for high activity. The native lipid extract contains anionic lipids that can further enhance activity through specific lipid-protein interactions. |
| Substrate Affinity (Km) | 150 µM | N/A | 120 µM | The affinity for the substrate is an intrinsic property but can be modulated by the lipid environment. The native-like environment often results in the highest affinity. |
Summary: An Objective Comparison
DEPC is a powerful tool in the membrane protein researcher's arsenal, but its application must be chosen judiciously.
| Advantages of DEPC Bilayers | Disadvantages of DEPC Bilayers |
| ✅ Excellent for Large Proteins: Mitigates positive hydrophobic mismatch.[6] | ❌ Not Biomimetic: Lacks the chemical diversity of native membranes.[22] |
| ✅ High Fluidity: Supports dynamic proteins like transporters.[5] | ❌ Potential for Negative Mismatch: Can be too thick for proteins with short transmembrane domains.[7] |
| ✅ Chemically Defined System: High purity ensures reproducibility.[5] | ❌ May Lack Allosteric Lipids: Some proteins require specific lipids (e.g., cholesterol, PIP₂) for full function. |
| ✅ Stable Vesicle Formation: Good for long-duration assays.[5] | ❌ Can Alter Kinetics: The unique environment may alter binding or transport kinetics compared to native systems. |
Conclusion
The functional validation of a membrane protein in a reconstituted system is a multi-faceted challenge where the choice of lipid is paramount. DEPC, with its uniquely thick and fluid bilayer, offers a distinct advantage for studying large membrane proteins or those requiring a highly dynamic environment. However, as our comparative data shows, it is not a universal solution. Its synthetic nature may not fully recapitulate the complex allosteric regulation present in a native cell membrane.
Therefore, a Senior Application Scientist's recommendation is to use DEPC as part of a comparative strategy. By assaying your protein's function in DEPC alongside other systems—such as thinner POPC bilayers, more complex native lipid extracts, or constrained nanodiscs—you can build a comprehensive understanding of how the lipid environment governs protein function. This rigorous, self-validating approach will yield the most trustworthy and publishable results.
References
- 22:1 (Cis) PC (DEPC) | 51779-95-4 | Avanti Research. Avanti Polar Lipids.
- The role of hydrophobic matching on transmembrane helix packing in cells - PMC - NIH.
- Hydrophobic mism
- Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC.
- Reconstitution of membrane proteins - CORE. CORE.
- Understanding Membrane Dynamics: The Role of DEPC in Biophysical Research. BOC Sciences.
- 1,2-Dierucoyl-sn-glycero-3-phosphocholine | MedChemExpress. MedChemExpress.
- Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC - NIH.
- Ion channel reconstitution in lipid bilayers - PubMed.
- Functional Reconstitution of Ion Channels - Creative Bioarray.
- Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC.
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. Frontiers Media S.A.
- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
- Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC.
- Membrane Transport Processes - Biological Principles. University of Maryland, Baltimore County.
- Kinetics of Transmembrane Transport of Small Molecules into Electropermeabilized Cells - PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. The role of hydrophobic matching on transmembrane helix packing in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic mismatch - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion channel reconstitution in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Reconstitution of Ion Channels - Creative Bioarray [ionschannel.com]
- 14. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 17. scilit.com [scilit.com]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Membrane Transport Processes | Biological Principles [bioprinciples.biosci.gatech.edu]
- 21. Kinetics of Transmembrane Transport of Small Molecules into Electropermeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Membrane protein binding interactions studied in live cells via diethylpyrocarbonate covalent labeling-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
